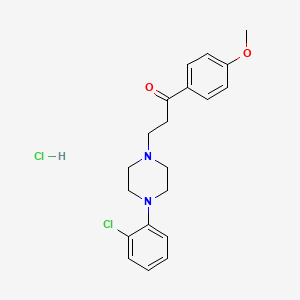
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4'-methoxy-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propiophenone backbone substituted with a piperazine ring and a methoxy group, along with a hydrochloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxypropiophenone with o-chlorophenylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying various biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride include other substituted propiophenones and piperazine derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
23771-39-3 |
|---|---|
Fórmula molecular |
C20H24Cl2N2O2 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O2.ClH/c1-25-17-8-6-16(7-9-17)20(24)10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)21;/h2-9H,10-15H2,1H3;1H |
Clave InChI |
JUFCRIOWESTHQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


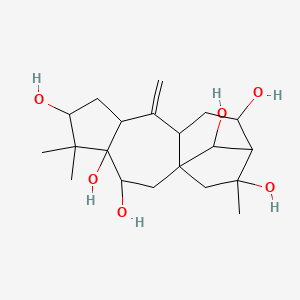
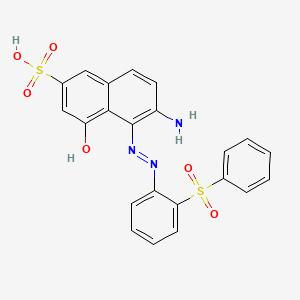
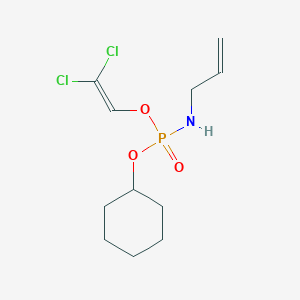

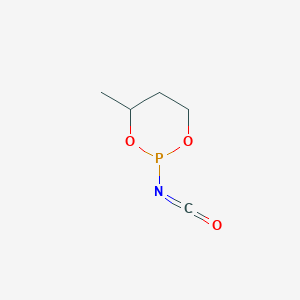

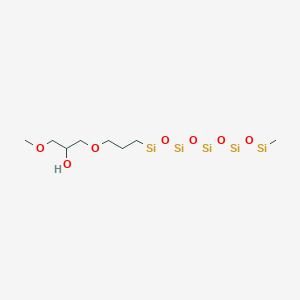
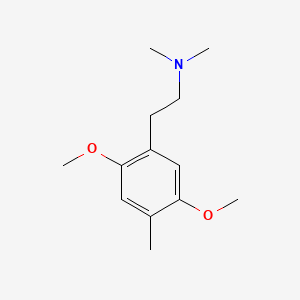
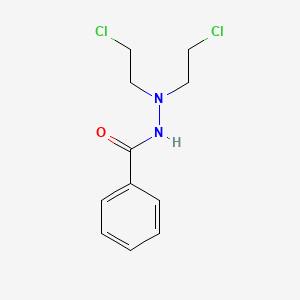

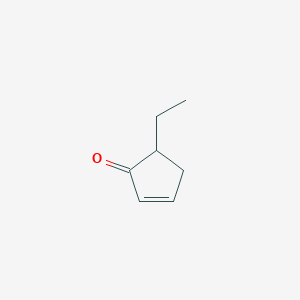
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
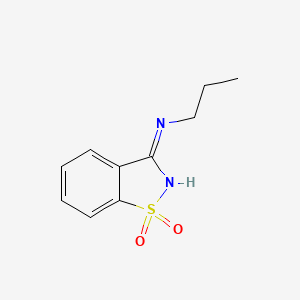
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
